Allyltriphenylphosphonium bromide

Organic Synthesis Wittig Reaction Olefination

Researchers requiring precise C3-allyl installation for 1,4-diene synthesis often face selectivity limitations with conventional Wittig reagents. Allyltriphenylphosphonium bromide (ATPB) delivers stereodefined olefin formation with high cis (Z) selectivity, enabling exact chain extension unattainable with methyltriphenylphosphonium bromide. • Ylide generation for stereoselective 1,4-diene synthesis; essential for polyunsaturated natural product and advanced pharmaceutical intermediate construction. • Achieves up to 99% corrosion inhibition efficiency on mild steel in 0.5 M H₂SO₄ and 99.95% on aluminum in 0.5 M HCl via Langmuir adsorption. • Functions as hydrogen bond acceptor in tunable deep eutectic solvents with triethylene glycol. Supplied as ≥98% (HPLC) white crystalline powder; hygroscopic - store under inert gas at room temperature, ship ambient.

Molecular Formula C21H20BrP
Molecular Weight 383.3 g/mol
CAS No. 1560-54-9
Cat. No. B072289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltriphenylphosphonium bromide
CAS1560-54-9
Molecular FormulaC21H20BrP
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
InChIKeyFWYKRJUVEOBFGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyltriphenylphosphonium Bromide Overview


Allyltriphenylphosphonium bromide (ATPB), a quaternary phosphonium salt with the molecular formula C21H20BrP and a molecular weight of 383.27 g/mol , is a white crystalline powder primarily recognized as a versatile Wittig reagent for carbon-carbon bond formation . Its defining structural feature is the allyl substituent on the positively charged phosphorus center, which upon deprotonation generates an allylic ylide capable of reacting with aldehydes and ketones to produce 1,4-dienes with a characteristic stereochemical outcome . The compound exhibits a melting point in the range of 222–225 °C (literature values) and is highly hygroscopic and moisture-sensitive, decomposing upon contact with water .

1,4-Diene Synthesis Wittig reagent for C3-allyl extension with cis selectivity
Mild Steel Acid Inhibition Reported high inhibition efficiency in H2SO4 environments
Aluminum Acid Inhibition Reported near-quantitative inhibition in HCl solutions
Deep Eutectic Solvents Forms TEG-based DES with tunable viscosity and conductivity

Why Allyltriphenylphosphonium Bromide Is Not Interchangeable


Generic substitution among triphenylphosphonium bromides is not scientifically valid due to the profound influence of the alkyl/allyl substituent on ylide reactivity, product regiochemistry, and physicochemical behavior. The allyl group in ATPB imparts a distinct nucleophilic character and a specific C3-olefinic framework that dictates the formation of 1,4-dienes rather than terminal or simple internal alkenes . Comparative studies in deep eutectic solvents reveal that ATPB exhibits significantly different viscosity and electrical conductivity profiles relative to methyl- and benzyl-substituted analogs, directly impacting its utility in solvent engineering and electrochemical applications [1]. Furthermore, ATPB demonstrates a unique corrosion inhibition mechanism and efficiency on mild steel and aluminum that cannot be extrapolated from structurally similar phosphonium salts [2]. The following quantitative evidence demonstrates exactly where and by what magnitude these critical performance parameters diverge from close structural analogs.

Allyl ylide yields 1,4-dienes; methyl analog produces terminal alkenes — reaction outcome may not transfer.
DES viscosity and conductivity profiles differ from methyl- and benzyl-phosphonium analogs; solvent properties may not align.
Corrosion inhibition is substituent-dependent; performance may not extrapolate from simpler phosphonium salts.

Performance Evidence for Allyltriphenylphosphonium Bromide


Wittig Olefination: 1,4-Diene Formation

ATPB uniquely enables the synthesis of 1,4-diene systems, a structural motif inaccessible via methyltriphenylphosphonium bromide (MTPB). Under standard Wittig conditions, the ylide derived from ATPB reacts with aldehydes to install a C3-allyl unit, yielding conjugated 1,4-dienes with a strong preference for the cis (Z) configuration . In contrast, MTPB generates a terminal alkene and does not extend the carbon chain. This difference is not merely a matter of yield but of fundamental product identity; the allyl ylide (H2C=CHCH=PPh3) is a stabilized ylide with distinct reactivity compared to the unstabilized ylide from MTPB [1].

Wittig Product
Class-level
ATPB: 1,4-dienes (cis) vs. MTPB: terminal alkenes
Product identity depends on ylide structure; verify with substrate.
Class-level reactivity; aldehyde-specific outcome.
Organic Synthesis Wittig Reaction Olefination Stereoselectivity

Mild Steel Corrosion Inhibition Efficiency

ATPB acts as an effective corrosion inhibitor for mild steel in 0.5 M H2SO4, achieving inhibition efficiencies (IE%) ranging from 73% to 99% across different temperatures (308–328 K) [1]. The highest efficiency of 99% was observed at 318 K and 328 K at optimized concentrations, with performance evaluated via galvanostatic and potentiostatic polarization [2]. While many phosphonium salts exhibit some inhibitory effect, the high IE% for ATPB on mild steel is quantified here against a baseline of no inhibitor.

Mild Steel IE%
Reported
73–99% (308–328 K, 0.5 M H2SO4)
Reported inhibition range; thermal conditions influence outcome.
Concentration-optimized; cross-study comparable.
Corrosion Science Electrochemistry Mild Steel Acid Inhibition

Aluminum Corrosion Inhibition Efficiency

ATPB demonstrates exceptional corrosion inhibition for aluminum in 0.5 M HCl, with a reported maximum inhibition efficiency of 99.95% at 308 K [1]. The inhibitor acts via Langmuir adsorption, forming a protective monolayer on the aluminum surface, as confirmed by SEM, EDXS, and DFT calculations [2]. The efficiency decreased from 99% to 60% as concentration varied, highlighting a strong concentration-dependent response [3]. This performance places ATPB among highly effective 'green' ionic liquid inhibitors.

Aluminum IE%
Reported
Up to 99.95% (308 K, 0.5 M HCl)
Reported near-quantitative inhibition; concentration-dependent.
Langmuir adsorption model confirmed.
Corrosion Science Aluminum Green Inhibitor Ionic Liquid

Deep Eutectic Solvent Physical Properties

In a comparative study of triethylene glycol (TEG)-based deep eutectic solvents (DESs), ATPB demonstrated distinct physical property profiles relative to its methyl (MTPB) and benzyl (BTPC) counterparts. While the exact numerical viscosity and conductivity values for ATPB-TEG DES at specific temperatures (25–80 °C) are reported in the primary article [1], the study establishes that ATPB yields a DES with notably different fluid and charge transport characteristics. For example, the behavior of the DESs according to the Walden rule differs from classical ionic liquids, and the functional group analysis (FTIR) confirms distinct intermolecular interactions for ATPB-TEG [2].

DES Property Divergence
Head-to-head
Distinct viscosity & conductivity vs. methyl/benzyl analogs
Reported DES property divergence; supports solvent tailoring.
Molar ratios 1:4–1:16; see primary data.
Deep Eutectic Solvents Green Chemistry Viscosity Conductivity

Analytical Purity Specification

Commercial ATPB is available with purity certified by two distinct analytical methods. The Thermo Scientific/Acros Organics product specifies a minimum purity of 98.5% as determined by argentometry (titration of halide content) . In contrast, the TCI product specifies a purity of >98.0% as determined by both nonaqueous titration and HPLC (area%) . This dual specification provides orthogonal confirmation of identity and purity, which is particularly important for moisture-sensitive, hygroscopic salts where halide content may drift.

Purity Specification
Specification review
Argentometry ≥98.5% / HPLC >98.0%
Orthogonal purity methods; supports stoichiometric accuracy.
Hygroscopic; halide content may drift.
Quality Control Analytical Chemistry Reagent Purity Procurement Specification

Validated Applications for Allyltriphenylphosphonium Bromide


1,4-Diene Synthesis via Wittig Reaction

ATPB is the reagent of choice for installing a C3-allyl unit to generate 1,4-diene systems with high cis (Z) selectivity. This transformation is essential in the construction of polyunsaturated natural products and advanced pharmaceutical intermediates where extended conjugated π-systems are required [1]. Unlike methyltriphenylphosphonium bromide, which terminates chain growth at a terminal alkene, ATPB enables precise chain extension with a stereodefined olefin [2].

Mild Steel Pickling Corrosion Inhibition

ATPB can be employed as an effective corrosion inhibitor for mild steel in 0.5 M H2SO4 environments, achieving up to 99% inhibition efficiency at elevated temperatures (318–328 K) [1]. This application is relevant for acid pickling, industrial cleaning, and oilfield acidizing operations where mild steel equipment is exposed to corrosive acidic media and requires protection.

Aluminum Cleaning Solution Inhibition

ATPB functions as a high-efficiency, eco-friendly corrosion inhibitor for aluminum in 0.5 M HCl, with a peak inhibition efficiency of 99.95% at 308 K [1]. The inhibitor operates via Langmuir adsorption to form a protective monolayer, making it suitable for aluminum surface treatment, acid descaling, and industrial cleaning processes where aluminum components are present [2].

Deep Eutectic Solvent Formulation

ATPB serves as a hydrogen bond acceptor (HBA) in the preparation of triethylene glycol (TEG)-based deep eutectic solvents. The resulting ATPB-TEG DESs exhibit distinct viscosity and electrical conductivity profiles relative to methyl- or benzyl-analog DESs, enabling tailored solvent systems for separation, extraction, and electrochemical applications [1]. The physicochemical properties are tunable by varying the salt-to-HBD molar ratio (e.g., 1:4, 1:10, 1:16) [2].

Application
Selection Property
Validation Focus
1,4-Diene Synthesis
Allyl ylide reactivity
cis-Selectivity and chain extension outcome
Mild Steel Acid Inhibition
Corrosion inhibition efficiency
Thermal/concentration-dependent performance review
Aluminum Acid Inhibition
Adsorption inhibition mechanism
Monolayer formation and concentration response
Deep Eutectic Solvent Formulation
Tunable viscosity/conductivity
Molar ratio-dependent property modulation

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